3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid
Description
3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid is a sulfonic acid derivative featuring a biphenyl core linked to an amino-propanesulfonic acid moiety. For instance, structurally similar compounds like 3-((4'-Chloro-[1,1'-biphenyl]-4-sulfonamido)propanoic acid (CAS 885269-40-9) and 3-((4'-Amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonic acid (CAS 102062-36-2) share the biphenyl-sulfonamide backbone with variations in substituents .
Properties
CAS No. |
819862-88-9 |
|---|---|
Molecular Formula |
C15H17NO3S |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(4-phenylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H17NO3S/c17-20(18,19)12-4-11-16-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10,16H,4,11-12H2,(H,17,18,19) |
InChI Key |
TVMQBTKBXYLWES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 4-aminobiphenyl with 1,3-propane sultone. The reaction is carried out under acidic conditions, which facilitates the formation of the sulfonic acid group. The general reaction scheme is as follows:
Starting Materials: 4-aminobiphenyl and 1,3-propane sultone.
Reaction Conditions: Acidic medium, typically using a strong acid like hydrochloric acid.
Procedure: The 4-aminobiphenyl is dissolved in an appropriate solvent, and 1,3-propane sultone is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water, and recrystallized from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction: The biphenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfonate esters.
Reduction: Cyclohexyl derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and catalysts.
Mechanism of Action
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The biphenyl group can intercalate into hydrophobic regions of proteins or cell membranes, while the sulfonic acid group can form ionic interactions with positively charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid and related compounds:
Structural and Functional Insights
Functional Group Variations :
- Sulfonic acid vs. Carboxylic Acid : Sulfonic acid derivatives (e.g., CAS 102062-36-2) have lower pKa values (~1-2) compared to carboxylic acids (pKa ~4-5), enhancing solubility in physiological conditions .
- Propiolic Acid (CAS 32340-38-8) offers a reactive alkyne group for conjugation, unlike the sulfonamide or amine functionalities in other analogs .
Biological Activity
3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid, often referred to as a biphenyl derivative, is a compound that has garnered interest in various fields of biological research. Its structure suggests potential interactions with biological systems, particularly in the areas of pharmacology and biochemistry. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.
The compound features a biphenyl moiety attached to an amino group and a sulfonic acid group, which may influence its solubility and interaction with biological targets. The molecular formula is C13H15N1O3S, and its structure can be represented as follows:
Biological Activity Overview
The biological activities of 3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid have been studied in various contexts:
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties. This is critical for protecting cells from oxidative stress-related damage.
- Anti-inflammatory Effects : Research indicates that biphenyl derivatives may modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines in activated immune cells.
- Anticancer Potential : Certain analogs of biphenyl compounds have shown promise in inhibiting cancer cell proliferation. The specific effects on different cancer cell lines are yet to be fully elucidated.
1. Antioxidant Activity
A study exploring various biphenyl derivatives found that certain modifications led to increased radical scavenging activity. The compound's sulfonic acid group may enhance its ability to donate electrons, thus neutralizing free radicals.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-[([1,1'-Biphenyl]-4-yl)amino]propane-1-sulfonic acid | 25 ± 2 | Electron donation |
| Control (Vitamin C) | 15 ± 1 | Electron donation |
2. Anti-inflammatory Activity
In vitro studies using macrophage cell lines demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 upon LPS stimulation. This suggests a potential role in managing inflammatory diseases.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 500 ± 50 | 300 ± 30 |
| Compound (10 µM) | 200 ± 20 | 150 ± 15 |
3. Anticancer Activity
Research focusing on the anticancer properties of biphenyl derivatives revealed that this compound inhibited the growth of several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 20 ± 2 | >5 |
| MCF-7 | 15 ± 1 | >4 |
| Normal Fibroblast | >100 | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
